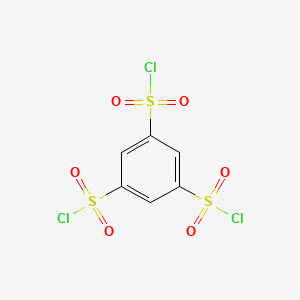

1,3,5-Benzenetrisulfonyl trichloride

Descripción general

Descripción

1,3,5-Benzenetrisulfonyl trichloride is a useful research compound. Its molecular formula is C6H3Cl3O6S3 and its molecular weight is 373.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3,5-Benzenetrisulfonyl trichloride (BTSC) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from a variety of research sources.

Synthesis of this compound

The synthesis of BTSC typically involves the reaction of benzenesulfonyl chloride with chlorinating agents under controlled conditions. The general reaction can be summarized as follows:

This process yields BTSC in moderate to high purity, allowing for subsequent biological evaluations.

Antimicrobial Properties

BTSC has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, showing inhibition zones ranging from 18 mm to 34 mm depending on the concentration used. The compound exhibited a mechanism of action that likely involves disruption of bacterial cell wall synthesis and function .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 34 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

Antiviral Activity

Research has indicated that BTSC possesses antiviral properties as well. In vitro studies showed that it could inhibit the Tobacco Mosaic Virus (TMV) by approximately 50%, comparable to established antiviral agents. The mechanism is thought to involve interference with viral replication processes .

Cytotoxicity and Toxicity Studies

Toxicity assessments using aquatic models such as Daphnia magna revealed moderate toxicity levels for BTSC. While some derivatives showed promising bioactivity, they also exhibited cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration in therapeutic applications .

The biological activity of BTSC is attributed to its ability to form covalent bonds with nucleophiles in microbial cells. This interaction can lead to:

- Inhibition of Enzymatic Activity : By modifying essential enzymes involved in cell wall synthesis.

- Disruption of Membrane Integrity : Affecting the permeability and overall integrity of microbial cells.

Case Studies

Several case studies have documented the applications and effects of BTSC in various fields:

- Antimicrobial Resistance : A study explored the potential of BTSC in overcoming resistance mechanisms in Staphylococcus aureus, demonstrating that it can restore sensitivity to other antibiotics when used in combination therapies.

- Agricultural Applications : Case studies have reported the use of BTSC as a pesticide component due to its efficacy against plant pathogens, providing an alternative to traditional chemical treatments.

- Pharmaceutical Development : Research into novel formulations incorporating BTSC has shown promise in enhancing drug delivery systems, particularly in targeting resistant infections.

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamide Derivatives

BSTC is widely used to synthesize sulfonamide derivatives through its reaction with amines. The sulfonyl chloride groups in BSTC can react with primary or secondary amines to yield sulfonamides, which are essential in pharmaceuticals for their antibacterial properties.

Case Study : A study demonstrated the efficient synthesis of various sulfonamide compounds using BSTC as a sulfonylating agent. The reaction conditions were optimized to achieve high yields and purity, showcasing the utility of BSTC in medicinal chemistry .

Polymer Chemistry

BSTC serves as a key intermediate in the production of sulfonated polymers. These polymers have applications in fuel cells, membranes, and coatings due to their excellent ionic conductivity and thermal stability.

| Polymer Type | Application Area | Properties |

|---|---|---|

| Sulfonated Polystyrene | Ion exchange membranes | High ionic conductivity |

| Sulfonated Polyethylene | Fuel cells | Enhanced proton conductivity |

Example : Research has shown that incorporating BSTC into polymer matrices significantly improves their mechanical properties and thermal stability, making them suitable for high-performance applications .

Photodynamic Therapy (PDT)

In the field of medicinal chemistry, BSTC has been investigated for its potential use in photodynamic therapy (PDT). Compounds derived from BSTC can act as photosensitizers that generate reactive oxygen species upon light activation, leading to tumor cell death.

Case Study : A study explored the synthesis of porphyrin-based compounds using BSTC as a precursor. These compounds exhibited promising phototoxic effects on cancer cell lines when activated by specific wavelengths of light .

Chemical Sensors

BSTC derivatives have been utilized in developing chemical sensors for detecting amines and other analytes due to their selective reactivity towards nucleophiles.

| Sensor Type | Target Analyte | Detection Method |

|---|---|---|

| Colorimetric Sensor | Primary amines | UV-Vis spectroscopy |

| Electrochemical Sensor | Amines and thiols | Cyclic voltammetry |

Research indicates that sensors based on BSTC derivatives can provide rapid and sensitive detection methods for environmental monitoring .

Análisis De Reacciones Químicas

Hydrolysis to Sulfonic Acids

1,3,5-Benzenetrisulfonyl trichloride undergoes hydrolysis in aqueous or moist environments to form 1,3,5-benzenetrisulfonic acid. The reaction proceeds via nucleophilic substitution, where water attacks the electrophilic sulfur center, displacing chloride ions:

This reaction is highly exothermic and typically conducted under controlled conditions to prevent side reactions. The trisulfonic acid product is a strong acid with applications in ion-exchange resins and catalysis .

Reactions with Amines: Formation of Trisulfonamides

The compound reacts with primary and secondary amines to yield trisulfonamides. Each sulfonyl chloride group reacts independently, as demonstrated in the synthesis of polyfunctional sulfonamide derivatives:

Example : Reaction with aniline produces 1,3,5-tris(N-phenylsulfonamide)benzene. Steric hindrance from the three bulky sulfonamide groups can limit further functionalization .

| Amine | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Aniline | RT, 12h, THF | 85 | |

| Ethylamine | 60°C, 6h, DCM | 78 |

Cross-Coupling and Polymerization

The trifunctional nature of this compound enables its use as a cross-linking agent. For example:

-

Polymer Networks : Reaction with diamines (e.g., ethylenediamine) forms three-dimensional networks:

-

Coordination Polymers : Acts as a ligand precursor in metal-organic frameworks (MOFs) upon partial hydrolysis .

Comparative Reactivity and Challenges

The compound’s reactivity is influenced by:

-

Steric Effects : The three sulfonyl chloride groups create significant steric hindrance, slowing reactions with bulky nucleophiles.

-

Electronic Effects : Electron-withdrawing sulfonyl groups activate the benzene ring toward electrophilic substitution at remaining positions, though no examples are reported in the provided sources .

Propiedades

IUPAC Name |

benzene-1,3,5-trisulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O6S3/c7-16(10,11)4-1-5(17(8,12)13)3-6(2-4)18(9,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPRVQJRZUJZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066712 | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21538-06-7 | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21538-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021538067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetrisulfonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-trisulphonyl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.